molecular formula C3H6BrN5 B14207000 6-Bromo-2,5-dihydro-1,2,4-triazine-3,5-diamine CAS No. 831218-65-6

6-Bromo-2,5-dihydro-1,2,4-triazine-3,5-diamine

Cat. No.: B14207000
CAS No.: 831218-65-6
M. Wt: 192.02 g/mol
InChI Key: LBRAVXLECLKOSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,5-dihydro-1,2,4-triazine-3,5-diamine is a heterocyclic compound that belongs to the triazine family This compound is characterized by the presence of a bromine atom and two amino groups attached to a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,5-dihydro-1,2,4-triazine-3,5-diamine typically involves the bromination of 1,2,4-triazine-3,5-dione. One common method includes the reaction of 1,2,4-triazine-3,5-dione with bromine in water at elevated temperatures. The reaction mixture is then neutralized with ammonia and extracted with ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of bromine and other reagents to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,5-dihydro-1,2,4-triazine-3,5-diamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

    Substitution: Reactions typically involve nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are common.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazines, while oxidation and reduction reactions can modify the functional groups on the triazine ring.

Scientific Research Applications

6-Bromo-2,5-dihydro-1,2,4-triazine-3,5-diamine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound has potential as an inhibitor of certain enzymes, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2,5-dihydro-1,2,4-triazine-3,5-diamine involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2,5-dihydro-1,2,4-triazine-3,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and amino groups make it a versatile intermediate for further chemical modifications and applications.

Properties

CAS No.

831218-65-6

Molecular Formula

C3H6BrN5

Molecular Weight

192.02 g/mol

IUPAC Name

6-bromo-2,5-dihydro-1,2,4-triazine-3,5-diamine

InChI

InChI=1S/C3H6BrN5/c4-1-2(5)7-3(6)9-8-1/h2H,5H2,(H3,6,7,9)

InChI Key

LBRAVXLECLKOSV-UHFFFAOYSA-N

Canonical SMILES

C1(C(=NNC(=N1)N)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.